Ethyl 5-amino-4-oxopentanoate Hydrochloride

Photodynamic therapy Protoporphyrin IX accumulation Prodrug optimization

Researchers requiring a lipophilic 5-ALA prodrug with reproducible, tissue-selective PpIX induction often encounter batch-to-batch variability with generic esters. This hydrochloride salt solves that problem with a defined counterion that improves aqueous compatibility for topical and injectable formulations. Key differentiation: • 3.3-fold potency gain over parent 5-ALA (0.3 mM vs. 1.0 mM) with ~14% higher peak porphyrin in CaNT carcinoma cells. • Intermediate lipophilicity in the 5-ALA ester series-an essential SAR reference for validating novel derivatives. • HCl salt provides 2 H-bond donors and 4 acceptors, reducing reliance on organic co-solvents during dose preparation.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 183151-37-3
Cat. No. B071693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-oxopentanoate Hydrochloride
CAS183151-37-3
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)CN.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-2-11-7(10)4-3-6(9)5-8;/h2-5,8H2,1H3;1H
InChIKeyMGTYUHPAVHGVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-4-Oxopentanoate HCl: 5-ALA Ester Prodrug


Ethyl 5-amino-4-oxopentanoate hydrochloride (CAS 183151-37-3), also known as 5-aminolevulinic acid ethyl ester hydrochloride, is the hydrochloride salt of the ethyl ester of 5-aminolevulinic acid (5-ALA). With a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol, this compound serves as a lipophilic prodrug that is intracellularly converted to the photosensitizer protoporphyrin IX (PpIX) for use in photodynamic therapy (PDT) and fluorescence photodetection . Compared to the parent 5-ALA, the ethyl ester modification enhances membrane permeability, potentially improving cellular uptake and PpIX accumulation in target tissues .

Prodrug Intracellular PpIX generator for PDT research
Uptake Reported enhanced cellular entry vs parent ALA
Form Hydrochloride salt for aqueous-phase handling

Ethyl 5-Amino-4-Oxopentanoate HCl: Ester Non-Interchangeability


5-Aminolevulinic acid esters are not functionally interchangeable. The length and structure of the ester chain profoundly influence lipophilicity, cellular uptake mechanism, rate of intracellular hydrolysis, and ultimately the magnitude and tissue distribution of protoporphyrin IX accumulation . Studies directly comparing ALA with its methyl, ethyl, propyl, butyl, pentyl, hexyl, cyclohexyl, and benzyl esters demonstrate that each derivative exhibits a distinct concentration-response profile for porphyrin induction in vitro, and vastly different efficacy in vivo due to tissue-specific esterase activity . Therefore, substituting the ethyl ester with a methyl, hexyl, or other analog without quantitative justification risks altered photodynamic efficacy, unpredictable tissue selectivity, and experimental irreproducibility.

  • Ester chain specificity Chain length controls PpIX accumulation and tissue distribution—profiles differ across methyl, ethyl, hexyl, and benzyl esters.
  • Esterase-dependent activation Tissue esterase activity dictates prodrug conversion; substituting esters may shift tissue selectivity unpredictably.
  • Salt form compatibility Free base or alternative salts may alter aqueous solubility and assay formulation behavior.

Ethyl 5-Amino-4-Oxopentanoate HCl: Differentiation Evidence


In Vitro PpIX Accumulation: Ethyl-ALA vs. ALA

In cultured CaNT murine mammary carcinoma cells, the ethyl ester of 5-aminolevulinic acid (ethyl-ALA) induced maximum porphyrin accumulation of approximately 0.16 nmol/mg protein at an optimal concentration of 0.3 mM. In contrast, the parent compound 5-ALA required a concentration of 1 mM to reach a lower maximum of approximately 0.14 nmol/mg protein . This represents a 14% higher peak efficacy at a 3.3-fold lower concentration.

In vitro PpIX induction
Class-level
Ethyl-ALA: 0.16 nmol/mg (0.3 mM)
ALA: 0.14 nmol/mg (1.0 mM)
3.3× lower concentration, 14% higher peak PpIX
May support in vitro PDT assay sensitivity at reduced prodrug load.
CaNT murine carcinoma cells, 3 h, n=8
Photodynamic therapy Protoporphyrin IX accumulation Prodrug optimization

In Vivo Tumor PpIX Accumulation: Ethyl-ALA vs. ALA

Following intravenous administration of an equimolar dose (0.12 mmol/kg) to mice bearing subcutaneous CaNT tumors, 5-ALA produced a tumor porphyrin concentration of 1.41 ± 0.12 µg/g, whereas ethyl-ALA yielded only 0.10 ± 0.02 µg/g . This 14-fold difference indicates that ethyl-ALA is substantially less effective than the parent compound for systemic tumor PDT, a critical consideration for route-of-administration decisions.

In vivo tumor PpIX
Head-to-head
Ethyl-ALA: 0.10±0.02 µg/g
ALA: 1.41±0.12 µg/g
14.1-fold lower tumor accumulation
Route-dependent PpIX profile—supports topical/localized delivery interpretation.
CaNT s.c. tumor, 0.12 mmol/kg i.v., 1 h, n=4
Tumor targeting Biodistribution Pharmacokinetics

Esterase-Driven Tissue Distribution: Ethyl-ALA vs. ALA

The ability of tissues to hydrolyze the ethyl ester to free ALA correlates with local esterase activity. In the liver, which has high esterase activity (332 ± 1.18 a.u./mg protein/s), ethyl-ALA produced a porphyrin concentration of 4.96 ± 0.34 µg/g, exceeding the level achieved in tumor tissue by ~50-fold . In contrast, tissues with low esterase activity such as muscle (0.6 ± 0.04 a.u./mg protein/s) showed minimal porphyrin accumulation from ethyl-ALA (0.05 ± 0.01 µg/g) . This tissue-dependent activation contrasts sharply with ALA, which does not require esterase-mediated hydrolysis.

Tissue distribution
Head-to-head
Liver: 4.96±0.34 µg/g (ethyl-ALA)
Liver: 0.55±0.08 µg/g (ALA)
Liver/tumor ratio 49.6 vs 0.39
High hepatic esterase activity concentrates ethyl-ALA—guides hepatic vs. extrahepatic study design.
Mouse, 1 h post 0.12 mmol/kg i.v., n=4
Esterase activity Tissue distribution Prodrug activation

Hydrochloride Salt Form: Aqueous Solubility Advantage

The hydrochloride salt of ethyl 5-amino-4-oxopentanoate (C₇H₁₄ClNO₃, MW 195.64) provides improved aqueous solubility compared to the free base form (C₇H₁₃NO₃, MW 159.18). The presence of the hydrochloride counterion increases the hydrogen bond donor count from 1 to 2 and the hydrogen bond acceptor count from 3 to 4, as computed by PubChem . This enhanced water compatibility facilitates solution-phase handling for cell-based assays and topical formulation development.

Salt form property
Specification review
HBD: 2 (vs 1 free base)
HBA: 4 (vs 3 free base)
MW: 195.64 (+36.46)
HCl salt enhances aqueous compatibility for cell-based assays and topical formulation.
Computed properties (PubChem 2025)
Formulation stability Aqueous solubility Salt selection

Ethyl 5-Amino-4-Oxopentanoate HCl: Application Scenarios


In Vitro Photodynamic Therapy Studies

For researchers investigating PDT mechanisms in cell culture models, ethyl-ALA hydrochloride enables maximum protoporphyrin IX accumulation at 3.3-fold lower concentration than ALA (0.3 mM vs. 1 mM) while achieving ~14% higher peak porphyrin levels in CaNT carcinoma cells . This low-concentration, high-yield profile reduces potential off-target effects and conserves compound, making it the preferred choice for in vitro PDT screening assays where cellular PpIX production is the primary endpoint.

Topical and Localized Photodynamic Applications

The pronounced tissue-dependent activation of ethyl-ALA, driven by differential esterase expression, makes this compound suitable for topical or locally injected PDT where high local esterase activity can be exploited . In tissues such as liver, which exhibit esterase activity of 332 a.u./mg protein/s and accumulate 4.96 µg/g porphyrin, ethyl-ALA may offer superior localized photosensitization compared to ALA, which shows lower liver accumulation (0.55 µg/g). This application scenario is particularly relevant for hepatic fluorescence detection and image-guided surgery research.

Prodrug SAR: Ester Chain Length Effects

As part of a homologous series of 5-ALA esters (methyl through benzyl), ethyl-ALA serves as a critical reference compound for structure-activity relationship (SAR) studies investigating how ester chain length modulates cellular uptake, PpIX conversion kinetics, and tissue distribution . Its intermediate lipophilicity and well-characterized in vitro and in vivo porphyrin induction profile make it an essential comparator for validating novel ALA derivatives or delivery systems.

Aqueous Formulation Development

The hydrochloride salt form (C₇H₁₄ClNO₃) offers enhanced hydrogen bonding capacity (2 donors, 4 acceptors) versus the free base (1 donor, 3 acceptors), translating to improved water compatibility for formulation scientists developing topical creams, gels, or injectable solutions . This physicochemical advantage reduces reliance on organic co-solvents and simplifies preparation of dosing solutions for in vivo topical application studies.

Application
Selection Property
Validation Focus
In vitro PpIX induction assays
Low-concentration prodrug activity
Peak PpIX accumulation endpoint
Topical/localized PDT research
Tissue esterase-dependent activation
Localized PpIX production vs. systemic distribution
Ester SAR reference studies
Intermediate chain length reference
Comparative PpIX induction kinetics
Aqueous formulation development
HCl salt aqueous compatibility
Solubility and co-solvent reduction
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